Cadherin-11 is encoded by the CDH11 gene located on chromosome 16 in humans. It belongs to the cadherin superfamily, which consists of proteins that mediate cell-cell adhesion through homophilic interactions. The classification of cadherins can be broadly divided into classical cadherins (like E-cadherin and N-cadherin) and non-classical cadherins (such as cadherin-11). The unique expression patterns and functional roles of cadherin-11 make it a significant focus in studies related to tissue remodeling and pathological conditions such as rheumatoid arthritis.
Cadherin-11 can be synthesized using recombinant DNA technology. The cDNA encoding cadherin-11 is typically cloned into an expression vector, which can then be transfected into suitable host cells (e.g., HEK293 or L cells) for protein production. The following steps outline the general process:
Cadherin-11 consists of several key structural features:
The molecular weight of cadherin-11 is approximately 120 kDa. Structural studies have shown that the extracellular domain undergoes conformational changes upon calcium binding, which is essential for its adhesive function.
Cadherin-11 participates in several biochemical pathways through its adhesive properties:
Additionally, studies have indicated that cleavage of cadherin-11 can occur under pathological conditions, releasing fragments that may modulate inflammatory responses.
The mechanism by which cadherin-11 exerts its effects involves several steps:
Research has shown that activation of transcription factors such as myocardin-related transcription factor-A (MRTF-A) occurs following cadherin engagement, enhancing collagen and elastin gene expression.
Cadherin-11 exhibits several notable physical and chemical properties:
The interaction with calcium ions is particularly important; without calcium, cadherins lose their ability to adhere effectively to neighboring cells.
Cadherin-11 has numerous applications in scientific research:
Cadherin-11 (CDH11), a type II classical cadherin, features five extracellular cadherin (EC) domains (EC1–EC5) that adopt a curved rod-like structure spanning ~18 nm in length, with each domain stabilized by three calcium-binding motifs (HXD, DXD, and DRE) between consecutive EC repeats [1] [10]. Calcium binding induces conformational rigidity, transforming the extracellular region into a "club-shaped" structure essential for homophilic adhesion [1] [2]. The homophilic binding interface resides primarily in the EC1 domain, where a unique Trp2-Ala-Ile hydrophobic pocket mediates strand-swapping interactions with adjacent molecules [2] [10]. This trans-dimerization occurs at an angle of ~88°–90°, facilitating cell-cell adhesion strength distinct from type I cadherins like E-cadherin [2] [10].
Table 1: Structural Features of Cadherin-11 Extracellular Domains
Domain/Feature | Function | Key Structural Motifs |
---|---|---|
EC1 | Mediates trans-homophilic adhesion | Trp2-Ala-Ile hydrophobic pocket |
Calcium-binding sites | Stabilizes extracellular structure | HXD, DXD, DRE repeats |
EC2-EC4 | Modulate adhesion specificity | Variable residue clusters (e.g., Lys14, Glu89) |
EC5 | Membrane-proximal anchoring | Links to transmembrane domain |
The cadherin-11 cytoplasmic domain binds p120-catenin (p120ctn) and β-catenin through a conserved juxtamembrane region and C-terminal domain, respectively [1] [9]. β-catenin bridges cadherin-11 to α-catenin, which directly or indirectly tethers the complex to the actin cytoskeleton [1] [9]. This linkage enables force transduction during cell adhesion and migration. Notably, cadherin-11 uniquely localizes to focal adhesions (FAs) in migrating cells (e.g., neural crest cells, fibroblasts), where it co-clusters with β1-integrin, paxillin, and vinculin [9]. This atypical positioning facilitates cell-matrix adhesion by forming complexes with the heparan sulfate proteoglycan syndecan-4, requiring both the transmembrane and cytoplasmic domains of cadherin-11 [9].
The CDH11 gene (chromosome 16q22.1) frequently undergoes promoter CpG island hypermethylation in epithelial cancers, leading to transcriptional silencing [1]. Methylation-specific PCR (MSP) analyses reveal inactivation frequencies of 70–85% in breast cancer (BCA), 60–75% in gastric cancer (GC), and 50–65% in bladder cancer (BLCA) [1]. This epigenetic silencing correlates with advanced tumor stage and metastasis, positioning CDH11 as a functional tumor suppressor that inhibits proliferation and invasion via Wnt/β-catenin and AKT/RhoA pathways [1]. Demethylating agents (e.g., 5-aza-2'-deoxycytidine) restore CDH11 expression, confirming methylation-dependent regulation [1].
Table 2: CDH11 Promoter Methylation in Human Cancers
Cancer Type | Methylation Frequency | Functional Consequence |
---|---|---|
Breast cancer (BCA) | 70–85% | Loss of invasion suppression |
Gastric cancer (GC) | 60–75% | Enhanced cell motility |
Bladder cancer (BLCA) | 50–65% | Increased metastasis risk |
Renal cell carcinoma (RCC) | 40–55% | Tumor progression |
Alternative splicing generates CDH11 isoforms with divergent cytoplasmic domains, altering catenin-binding affinity and signaling output [1]. Proteolytic processing by ADAM10 and γ-secretase releases a soluble extracellular fragment (sCDH11), which antagonizes full-length cadherin-11 function in rheumatoid arthritis (RA) [1]. N-glycosylation at Asn residues in EC domains further modulates adhesion strength and homophilic binding specificity [1] [10].
Cadherin-11 sequesters β-catenin at the plasma membrane, limiting its nuclear translocation and inhibiting canonical Wnt signaling [1]. Loss of CDH11 in tumors (via methylation) releases β-catenin, enabling TCF/LEF-mediated transcription of pro-invasive genes (e.g., MMP7, Cyclin D1) [1]. CDH11 also stabilizes β-catenin via AKT-mediated phosphorylation, suppressing GSK3β-dependent degradation [1] [4].
TGF-β1 upregulates CDH11 expression via SMAD2/3-Snail transcriptional activation, promoting epithelial-mesenchymal transition (EMT) [1] [3] [8]. CDH11 extracellular domains (CDH11-Fc) bind platelet-derived growth factor receptor-α (PDGFRα), activating non-canonical MAPK/PI3K pathways independent of SMADs [1] [6]. In aortic valve interstitial cells (AVICs), TGF-β1-induced CDH11 requires ERK1/2 phosphorylation to generate intercellular tension necessary for dystrophic calcification [8]. Inhibition of MEK1/2 (e.g., U0126) blocks CDH11 expression and calcific nodule formation despite SMAD activation [8].
CDH11 adhesion triggers RhoA activation via p190RhoGEF, inducing actomyosin contractility and focal adhesion maturation [4] [7] [9]. This promotes invadopodia formation during cancer extravasation [7]. Conversely, CDH11 suppresses Rac1 activity in fibroblasts, balancing migration persistence [4] [9]. PI3K/Akt signaling downstream of CDH11:
Table 3: Cadherin-11 Signaling Pathways in Disease Contexts
Pathway | Key Effectors | Biological Outcome |
---|---|---|
Wnt/β-catenin | β-catenin, TCF/LEF, GSK3β | Tumor suppression (when membrane-bound) |
TGF-β1-SMAD | SMAD2/3, Snail | EMT, fibrosis |
TGF-β1 non-canonical | PDGFRα, Erk1/2, PI3K | Cell proliferation, calcification |
Rho GTPase | RhoA, Rac1, ROCK | Cytoskeletal remodeling, invasion |
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